![molecular formula C15H20N2O5 B4721813 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde](/img/structure/B4721813.png)
4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde
Overview
Description
4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde, also known as TMB-PCAL, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of piperazine and has been found to have a variety of interesting properties that make it useful in a number of different applications.
Mechanism of Action
The mechanism of action of 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain, including dopamine and serotonin. This modulation may help to reduce the cravings and withdrawal symptoms associated with drug addiction.
Biochemical and Physiological Effects:
4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde has been shown to have a number of interesting biochemical and physiological effects. For example, it has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin, which are associated with feelings of pleasure and well-being. It has also been found to have analgesic properties, meaning that it can help to reduce pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde in lab experiments is its high potency. This means that researchers can use relatively small amounts of the compound to achieve significant results. However, one of the limitations of using 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde is that it can be difficult to work with due to its complex synthesis process and the need for careful control of reaction conditions.
Future Directions
There are a number of different future directions for research involving 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde. One potential area of research is the development of new drugs based on the structure of 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde that may have even greater efficacy and fewer side effects. Another potential area of research is the use of 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde in combination with other drugs to enhance its effects and reduce the risk of side effects. Additionally, researchers may explore the potential use of 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde in the treatment of other conditions, such as depression and anxiety.
Scientific Research Applications
4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde has been used in a number of different scientific research applications, including studies of the central nervous system, pain management, and drug addiction. One of the most promising areas of research involving 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde is its potential use as a treatment for drug addiction.
properties
IUPAC Name |
4-(3,4,5-trimethoxybenzoyl)piperazine-1-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-20-12-8-11(9-13(21-2)14(12)22-3)15(19)17-6-4-16(10-18)5-7-17/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYXXYQFBPVFGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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